molecular formula C5H11NOS B6143828 4-methoxybutanethioamide CAS No. 955399-21-0

4-methoxybutanethioamide

Cat. No.: B6143828
CAS No.: 955399-21-0
M. Wt: 133.21 g/mol
InChI Key: QKKIPHYCDHJMAF-UHFFFAOYSA-N
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Description

4-Methoxybutanethioamide (Chemical Formula: C 5 H 11 NOS) is a chemical compound belonging to the class of thioamides, which serve as versatile tools in modern biochemical and biophysical research. Thioamides are nearly isosteric counterparts of canonical oxoamides, where a carbonyl oxygen is replaced by a sulfur atom. This conservative backbone modification imbues them with unique properties, making them powerful for probing protein structure and function. Researchers utilize thioamides like this compound as intrinsic reporters and probes due to their distinct photophysical characteristics, including a red-shifted absorption band that allows them to act as effective quenchers for various fluorophores through FRET or photo-induced electron transfer mechanisms . In practical research applications, thioamides are strategically incorporated into peptides and proteins to study fundamental biological processes. They are used to analyze the importance of specific hydrogen bonds in protein folding, to modulate enzymatic activity, and to investigate protein-protein interactions. Furthermore, thioamide substitution is known to enhance the proteolytic stability of peptides, making them useful for studying metabolic pathways and developing enzyme-resistant peptide analogs . The core thioamide functional group has also been demonstrated to have clinical relevance, as related thioamide drugs are known to act by forming covalent adducts with nicotinamide adenine dinucleotide (NAD), serving as potent inhibitors of bacterial enzymes . This compound provides researchers with a building block to explore these and other sophisticated applications in chemical biology. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybutanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-7-4-2-3-5(6)8/h2-4H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKIPHYCDHJMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 4 Methoxybutanethioamide and Analogues

Direct Thioamide Formation Strategies

Direct formation of the thioamide bond often involves the reaction of an amine with a thioacylating agent or the thionation of a corresponding amide. These methods are valued for their straightforwardness and efficiency.

Thioacylation represents a fundamental approach to constructing thioamides. researchgate.net This strategy generally involves the reaction of an amine with a suitable thioacylating agent. While thioacyl chlorides are highly reactive, their instability often limits their use. More commonly, dithiocarboxylic esters or other activated thiocarboxylic acid derivatives serve as the thioacylating species. wikipedia.org

A noteworthy method involves the use of monothiocarboxylic acids, which can be activated with coupling reagents, such as benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP), to react with amines and form the desired thioamide. researchgate.netresearchgate.net Another approach is the reaction of monothiocarboxylic acids with alkyl azides under acidic conditions. researchgate.net These methods offer a direct route to the thioamide functionality and can be applied to a variety of amine substrates. For the synthesis of 4-methoxybutanethioamide, this would entail the reaction of ammonia (B1221849) with an activated form of 4-methoxybutanethioic acid.

Recent advancements have focused on developing milder and more selective thioacylation methods. For instance, a nucleophilic activation of elemental sulfur by thiols enables a mild and chemoselective thioacylation of amines with α-keto acids. organic-chemistry.org This method tolerates a broad range of functional groups. organic-chemistry.org

The conversion of amides to thioamides through thionation is one of the most widely employed methods for synthesizing this class of compounds. wikipedia.org This transformation is typically achieved using phosphorus-based thionating agents. The corresponding precursor for this compound would be 4-methoxybutanamide.

Phosphorus Pentasulfide (P₄S₁₀) Historically, phosphorus pentasulfide (P₄S₁₀) was one of the first reagents used for this purpose. wikipedia.orgmdpi.com The reaction involves heating the amide with P₄S₁₀, often in a high-boiling solvent like toluene (B28343) or pyridine (B92270). nih.gov Despite its effectiveness, the reaction can suffer from harsh conditions, long reaction times, and the formation of byproducts, which can complicate purification. nih.gov

Lawesson's Reagent A significant improvement in thionation chemistry came with the introduction of Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. LR is more soluble in organic solvents and generally provides higher yields and cleaner reactions under milder conditions compared to P₄S₁₀. wikipedia.orgmdpi.com The reaction mechanism is believed to involve the dissociation of the dimeric LR into a reactive monomeric species. nih.gov Microwave-assisted thionation using LR has been shown to significantly reduce reaction times and improve yields. nih.gov

Other thionating reagents have also been developed, including Davy's and Heimgartner's reagents, which offer alternative reactivity profiles. mdpi.com Furthermore, modifications of P₄S₁₀, such as its encapsulation in alumina (B75360) (P₄S₁₀/Al₂O₃) or use in combination with hexamethyldisiloxane (B120664) (HMDO), have been developed to improve its handling and reactivity. mdpi.comnih.gov

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentasulfide (P₄S₁₀) Reflux in high-boiling solvent (e.g., toluene, pyridine)Readily availableHarsh conditions, byproducts, low solubility mdpi.comnih.gov
Lawesson's Reagent (LR) Reflux in solvent (e.g., toluene, THF)Milder conditions, higher yields, cleaner reactions wikipedia.orgmdpi.comCan release H₂S mdpi.com
P₄S₁₀/Al₂O₃ Acetonitrile solventSimplified workup, improved yields nih.govSolid-supported reagent
P₄S₁₀/HMDO (Curphey's Reagent) Organic solventEnhanced utility and reactivity mdpi.comRequires preparation

Catalytic approaches for thioamide synthesis are gaining prominence due to their efficiency, atom economy, and potential for milder reaction conditions. These methods often utilize transition metals or organocatalysts to facilitate the carbon-sulfur bond formation.

A copper-catalyzed three-component reaction of an amino acid, an amino aldehyde, and elemental sulfur has been developed for the synthesis of thioamide-containing dipeptides with high enantiomeric purity. mdpi.comnih.gov This highlights the potential for catalytic systems to control stereochemistry. Another strategy involves a copper-catalyzed decarboxylative thioamidation of cinnamic acids with secondary amines and sulfur. mdpi.comnih.gov

Metal-free catalytic systems have also been reported. A notable example is the chloride-catalyzed insertion of carbon disulfide (CS₂) into nitrones, which proceeds under mild, metal-free conditions and tolerates a wide range of functional groups. acs.org This method represents a novel reactivity mode for nitrones to produce thioamides. acs.org

The Willgerodt-Kindler reaction, a classic method for preparing aryl thioamides, involves the reaction of an aryl ketone or aldehyde with an amine and elemental sulfur. mdpi.comwikipedia.org While traditionally conducted at high temperatures, microwave-assisted protocols have been developed to accelerate this transformation. organic-chemistry.org Catalyst- and solvent-free versions of the Willgerodt-Kindler reaction have also been reported, enhancing its green credentials. mdpi.com

Functional Group Interconversion Routes to the Thioamide Moiety

An alternative to direct thioamide formation is the conversion of other functional groups, such as nitriles, carboxylic acids, or esters, into the thioamide moiety. These routes can be advantageous when the starting materials are more readily available than the corresponding amides.

The conversion of nitriles to primary thioamides is a well-established synthetic transformation. For the synthesis of this compound, the corresponding precursor would be 4-methoxybutanenitrile.

One of the most common methods involves the reaction of a nitrile with a source of hydrogen sulfide (B99878) (H₂S). This can be achieved by bubbling H₂S gas through a solution of the nitrile, often in the presence of a base catalyst like triethylamine (B128534) or pyridine. thieme-connect.com Phase-transfer catalysis has also been employed to facilitate this reaction at lower pressures. thieme-connect.com Anion-exchange resins in their SH⁻ form have been used to catalyze the addition of H₂S to nitriles at room temperature and atmospheric pressure, offering a mild and convenient method. thieme-connect.com

Other sulfur sources can also be utilized. The reaction of nitriles with thioacetic acid in the presence of calcium hydride provides thioamides in good yields. organic-chemistry.org Phosphorus pentasulfide can also be used to convert nitriles directly to thioamides. organic-chemistry.org More recently, an eco-friendly method using sodium sulfide (Na₂S·9H₂O) as the sulfur source, catalyzed by an ionic liquid at room temperature, has been developed for aryl nitriles. rsc.org

Reagent/MethodPrecursorKey Features
H₂S / Base Catalyst NitrileClassic method, can require pressure for aliphatic nitriles thieme-connect.com
H₂S / Anion-Exchange Resin NitrileMild conditions (room temp, atmospheric pressure) thieme-connect.com
Thioacetic Acid / CaH₂ NitrileGood to excellent yields organic-chemistry.org
Phosphorus Pentasulfide (P₄S₁₀) NitrileRapid and high-yielding organic-chemistry.org
Na₂S·9H₂O / Ionic Liquid Aryl NitrileEco-friendly, room temperature rsc.org

Carboxylic acids and their ester derivatives can also serve as precursors for thioamides. These methods often involve a multi-step, one-pot procedure.

A decarboxylative three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur provides a transition-metal-free route to thioamides. mdpi.comorganic-chemistry.org This strategy extends the scope of the Willgerodt-Kindler reaction to readily available carboxylic acids. nih.gov A similar decarboxylative thioamidation has been described for α-keto carboxylic acids reacting with amines and sulfur, mediated by the nucleophilic activation of sulfur by thiols. mdpi.comnih.gov

Esters can be converted to their corresponding thioamides using thiourea (B124793) as a thionating agent under solvothermal conditions, which offers a simple and high-yielding method. researchgate.net Another approach involves the in-situ generation of a thiocarboxylic acid from a carboxylic acid using a reagent like sodium hydrosulfide (B80085) (NaSH), followed by an amine coupling step. nih.gov This has been demonstrated in a method where the thiocarboxylic acid adds to an ynamide, which then reacts with an amine to furnish the thioamide. nih.gov

Amide-Thioamide Conversions

The direct conversion of an amide to a thioamide, a process known as thionation, is the most common route for synthesizing thioamides. wikipedia.org This involves replacing the oxygen atom of the amide's carbonyl group with a sulfur atom. While conceptually simple, the choice of thionating agent is crucial for achieving high yields and purity.

The most widely used reagents for this transformation are phosphorus sulfides, particularly phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. wikipedia.orgorganic-chemistry.org

Phosphorus Pentasulfide (P₄S₁₀): As one of the earliest reagents used for thionation, P₄S₁₀ is effective but often requires harsh reaction conditions, such as high temperatures and refluxing in solvents like toluene or pyridine. mdpi.combeilstein-journals.org A combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to improve yields and simplify purification, as the byproducts can be removed by hydrolytic workup. acs.org

Lawesson's Reagent: This reagent is generally considered milder and more convenient than P₄S₁₀, often providing higher yields under gentler conditions. organic-chemistry.org It is more soluble in common organic solvents, and reactions with amides are typically faster than with other carbonyl compounds like esters. organic-chemistry.orgnih.gov The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the amide. nih.govresearchgate.net Computational studies have shown that for amides, the reaction proceeds through a two-step cycloaddition-cycloreversion mechanism, with the second step being rate-limiting. acs.orgcsic.es

Other novel thiating agents have also been developed. For instance, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt has been used in a one-pot, two-step protocol where the amide is first converted to a benzimidoyl chloride with thionyl chloride, followed by reaction with the thiating agent at room temperature. mdpi.com

Table 1: Comparison of Common Thionating Reagents for Amide Conversion

Reagent Typical Conditions Advantages Disadvantages Citations
Phosphorus Pentasulfide (P₄S₁₀) High temperature (reflux) in toluene, xylene, or pyridine. Readily available. Harsh conditions, often requires excess reagent, potential for side reactions. wikipedia.org, mdpi.com, beilstein-journals.org
Lawesson's Reagent Milder temperatures in solvents like THF. Milder conditions, higher yields, more selective for amides over esters. Can require chromatographic purification to remove byproducts. organic-chemistry.org, nih.gov
P₄S₁₀ / Hexamethyldisiloxane Organic solvents. Byproducts removed by simple hydrolytic workup or filtration. Involves a two-component reagent system. acs.org
N-Isopropyldithiocarbamate Salt Room temperature after initial amide activation with SOCl₂. Mild conditions (room temp), high yields, simple workup. Requires a two-step, one-pot procedure. mdpi.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For thioamide synthesis, this translates to reducing or eliminating hazardous solvents and developing more sustainable catalytic systems.

A significant advancement in green chemistry is the development of solvent-free reaction conditions, often accelerated by microwave irradiation. researchgate.net For the synthesis of thioamides, mixing the amide directly with Lawesson's reagent and exposing the neat mixture to microwaves can dramatically reduce reaction times and circumvent the need for dry, high-boiling hydrocarbon solvents like benzene (B151609) or xylene. acs.orgorganic-chemistry.org This approach is not only environmentally friendly but also highly efficient, often leading to excellent yields in minutes. acs.org

Similarly, solid-supported P₄S₁₀ on alumina has been used for microwave-assisted thionation of amides. This method significantly shortens reaction times from hours under conventional heating to just a few minutes, with the added benefit of a simplified workup where byproducts are adsorbed onto the alumina support. nih.govresearchgate.netthieme-connect.com Humic acid has also been explored as a recyclable, green catalyst for the multi-component synthesis of thioamides under solvent-free conditions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Thionation

Method Reagent Conditions Reaction Time Advantages Citations
Conventional Heating P₄S₁₀ Reflux in MeCN 5–11 hours Effective for synthesis. thieme-connect.com
Microwave Irradiation P₄S₁₀/Al₂O₃ 60°C, 60W ~5 minutes Rapid, solvent-free, easy purification. nih.gov, researchgate.net, thieme-connect.com
Microwave Irradiation Lawesson's Reagent Solvent-free Short (minutes) Rapid, avoids hazardous solvents and excess reagent. acs.org, organic-chemistry.org

Moving from stoichiometric reagents like P₄S₁₀ and Lawesson's reagent to catalytic systems represents a major step towards sustainability. While much of the research has focused on thioamide synthesis from other starting materials, catalytic approaches for amide thionation are emerging. A patented method describes the use of sulfactive catalysts, such as molybdenum or tungsten, to prepare thioamides from amides and a sulfur source at elevated temperatures, offering high selectivity and yields. google.com

More recently, a novel catalytic method was developed using a simple chloride anion to catalyze the reaction between nitrones and carbon disulfide (CS₂), yielding thioamides under mild, metal-free conditions. acs.org This approach demonstrates high chemoselectivity and is tolerant of various functional groups that are often sensitive to traditional thionating agents. acs.org Such catalytic strategies reduce waste and improve the atom economy of the synthesis.

Stereoselective Synthesis Approaches

The development of methods to control the stereochemistry of molecules is a frontier in organic synthesis. For thioamides, which can be precursors to chiral heterocycles or other important molecules, stereoselective synthesis is of great interest.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org While the direct thionation of a chiral amide containing an auxiliary is a plausible strategy, the conditions required for thionation (e.g., using Lawesson's reagent) must be mild enough to prevent racemization of any existing chiral centers. mdpi.com

Sulfur-containing chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have proven to be highly effective in various asymmetric reactions, including aldol (B89426) and Michael additions. researchgate.net The resulting products, which contain a thioamide or a related functional group, can then be further manipulated. For instance, the synthesis of sterically bulky chiral amides can be achieved, and these amides can subsequently be converted to the corresponding thioamides using Lawesson's reagent, preserving the enantiomeric purity. acs.org

Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Significant progress has been made in the catalytic asymmetric synthesis of thioamides and their derivatives. researchgate.netspringerprofessional.de Cooperative catalysis, which utilizes a combination of a soft Lewis acid and a hard Brønsted base, has been particularly successful. researchgate.netacs.orgnih.gov This catalytic system can chemoselectively activate thioamides to participate in reactions like aldol additions and conjugate additions in a highly stereocontrolled manner. acs.orgnih.gov For example, a catalyst system composed of a copper(I) complex and a lithium base can promote the direct catalytic asymmetric aldol reaction of thioamides with aldehydes to produce β-hydroxy thioamides with high enantioselectivity. acs.org Similarly, this type of catalysis enables the highly enantioselective conjugate addition of terminal alkynes to α,β-unsaturated thioamides. nih.gov These methods highlight the potential to generate complex, chiral thioamide-containing structures from simpler precursors with excellent stereocontrol.

Diastereoselective Syntheses

The stereocontrolled synthesis of thioamides is a significant challenge in organic chemistry, with important implications for the development of chiral ligands, catalysts, and therapeutic agents. While methodologies for the asymmetric synthesis of amides are well-established, the synthesis of their thio-analogs with high stereoselectivity is less developed. Diastereoselective approaches, particularly those employing chiral auxiliaries or substrate control, offer a powerful strategy to access enantiomerically enriched thioamides. Although specific literature on the diastereoselective synthesis of this compound is not available, general methods developed for analogous chiral thioamides can provide a blueprint for its potential synthesis.

One notable substrate-controlled diastereoselective method involves the use of chiral nitroalkanes as thioacylating agents in a one-pot reaction with amines and elemental sulfur. nih.gov This approach is advantageous as it avoids the use of harsh thionating reagents and proceeds with high retention of stereochemical integrity from readily available chiral precursors.

The reaction of an enantiopure nitroalkane with a primary or secondary amine in the presence of sodium sulfide (Na₂S) and elemental sulfur (S₈) provides the corresponding chiral thioamide in good yields. nih.gov The stereocenter in the nitroalkane effectively directs the stereochemical outcome of the product. For instance, the reaction of (R)-2-nitro-4-phenylbutane with various amines yields the corresponding (R)-2-phenyl-N-substituted butanethioamides with excellent preservation of the enantiomeric excess. nih.gov This demonstrates that the chirality of the nitroalkane is transferred to the thioamide product with high fidelity.

The versatility of this method is showcased by its compatibility with a range of amines, including those with aliphatic, aromatic, and functionalized side chains. nih.gov Crucially, when chiral amines are used, their stereocenters are also retained without racemization during the thioamidation process. nih.gov

A plausible mechanism for this transformation involves the in-situ formation of a thioacylating intermediate from the nitroalkane, sulfur, and base. This intermediate then reacts with the amine to furnish the thioamide. The mild reaction conditions are key to preserving the stereochemical information of the starting materials.

The following table summarizes the results of the diastereoselective synthesis of various thioamides using chiral nitroalkanes, illustrating the scope and efficiency of this methodology.

Table 1: Diastereoselective Synthesis of Chiral Thioamides from Chiral Nitroalkanes

Entry Chiral Nitroalkane Amine Product Yield (%) ee (%)
1 (R)-2-nitro-4-phenylbutane 3-phenylpropylamine (R)-N-(3-phenylpropyl)-2-phenylbutanethioamide 85 >99
2 (R)-2-nitro-4-phenylbutane Benzylamine (R)-N-benzyl-2-phenylbutanethioamide 82 >99

This methodology underscores the potential for synthesizing chiral thioamides like this compound in a diastereoselective manner. By starting with a suitable chiral nitro-precursor, such as (R)- or (S)-1-methoxy-3-nitropropane, it would be theoretically possible to synthesize the corresponding enantiomer of this compound by reaction with an appropriate amine, such as ammonia or a substituted amine.

Iii. Chemical Reactivity and Mechanistic Investigations of 4 Methoxybutanethioamide

Nucleophilic Reactions of the Thioamide Sulfur and Nitrogen

The thioamide functional group is well-established as a potent nucleophile, with the soft sulfur atom being the primary site for electrophilic attack. The nitrogen atom can also exhibit nucleophilicity, particularly after deprotonation. These characteristics enable a variety of functionalization reactions.

Alkylation and acylation reactions of thioamides primarily occur at the sulfur atom, leading to the formation of thioiminium or thioimidate intermediates. These intermediates are valuable for further synthetic transformations.

S-Alkylation: The reaction of 4-methoxybutanethioamide with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, is expected to proceed readily to form the corresponding S-alkylated thioimidate salt. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated acid. The resulting thioimidate can then be subjected to various transformations, including hydrolysis to the corresponding ester or reaction with amines to form amidines.

S-Acylation: Acylation with reagents like acyl chlorides or anhydrides also occurs at the sulfur atom. The resulting S-acylthioimidate is a highly reactive intermediate. For instance, in the context of peptide synthesis, S-acylation can be a key step in the activation of the thioamide for subsequent coupling reactions.

ReagentProduct TypeReaction ConditionsNotes
Methyl IodideS-Methyl thioimidate hydroiodideInert solvent (e.g., DCM, THF), Room TemperatureProceeds readily due to the high nucleophilicity of the thioamide sulfur.
Benzyl BromideS-Benzyl thioimidate hydrobromideInert solvent (e.g., Acetone), RefluxUseful for introducing a readily cleavable benzyl group.
Acetyl ChlorideS-Acetyl thioimidate hydrochlorideAprotic solvent, Low TemperatureThe product is a highly reactive acylating agent itself.
Boc-AnhydrideN-Boc-4-methoxybutanethioamideBase (e.g., DMAP), THFAcylation occurs at the nitrogen under these conditions, activating the thioamide. mdpi.com

Table 1: Representative Alkylation and Acylation Reactions of Thioamides

The thioamide moiety is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. This compound can be expected to participate in well-established cyclization strategies.

A prominent example is the Hantzsch thiazole (B1198619) synthesis , where a thioamide reacts with an α-haloketone. youtube.comsethanandramjaipuriacollege.in In the case of this compound, reaction with an α-haloketone like chloroacetone (B47974) would first involve nucleophilic attack by the thioamide sulfur onto the halogenated carbon. youtube.com Subsequent intramolecular cyclization via attack of the thioamide nitrogen on the ketone carbonyl, followed by dehydration, would yield a 2-(3-methoxypropyl)-4-methylthiazole. youtube.comsethanandramjaipuriacollege.in This reaction provides a versatile route to substituted thiazole rings, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov

ReactantProductConditions
α-Haloketone (e.g., Chloroacetone)2-(3-Methoxypropyl)-4-methylthiazoleReflux in a suitable solvent (e.g., Ethanol)
1,3-Dihalopropane5,6-Dihydro-2-(3-methoxypropyl)-4H-1,3-thiazineBase, polar aprotic solvent

Table 2: Expected Cyclization Reactions of this compound

The thio-Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement that can be utilized for carbon-carbon bond formation. sethanandramjaipuriacollege.inrsc.org For this compound, this would first require its conversion to an S-allyl thioimidate. This can be achieved by reacting the thioamide with an allyl halide. The resulting S-allyl intermediate, upon heating, would be expected to undergo rearrangement.

The mechanism involves a concerted, pericyclic transition state, leading to a γ,δ-unsaturated thioamide. rsc.org The presence of the methoxy (B1213986) group in the 4-position is not expected to interfere with the fundamental course of the rearrangement, although it might influence the stability of the starting materials and products. This reaction provides a pathway to introduce allylic functionality at the α-position of the butanamide skeleton.

Electrophilic Activation and Transformations

While the thioamide group is inherently nucleophilic, it can be activated by electrophiles to undergo a range of transformations, including oxidation and halogenation.

The sulfur atom in this compound is susceptible to oxidation. Treatment with various oxidizing agents can lead to different products depending on the reaction conditions.

A common oxidative transformation is the dimerization to form 1,2,4-thiadiazoles . rsc.orgresearchgate.net This reaction is often mediated by oxidizing agents like halogens (e.g., iodine) or hypervalent iodine reagents in the presence of a base. rsc.orgresearchgate.net The proposed mechanism involves the initial oxidation of the thioamide to a radical cation, which then dimerizes. Subsequent intramolecular cyclization and elimination of hydrogen sulfide (B99878) or a related species furnishes the stable aromatic thiadiazole ring. rsc.org For this compound, this would result in the formation of 3,5-bis(3-methoxypropyl)-1,2,4-thiadiazole.

Oxidizing AgentProductConditions
Iodine, Base3,5-Bis(3-methoxypropyl)-1,2,4-thiadiazoleInert solvent (e.g., THF, CH3CN)
Hydrogen Peroxide4-Methoxybutanamide (Desulfurization)Varies depending on catalyst and conditions
m-CPBAThioamide S-oxideAprotic solvent, controlled temperature

Table 3: Potential Oxidative Transformations of this compound

Halogenation of thioamides can lead to a variety of outcomes, including the formation of halogenated heterocycles. Halogen-mediated cyclization is a powerful tool in organic synthesis.

For an unsaturated thioamide, treatment with a halogen source like N-bromosuccinimide (NBS) or iodine can induce an electrophilic cyclization. While this compound itself is saturated, if an unsaturated analogue such as N-allyl-4-methoxybutanethioamide were prepared, it would be a prime candidate for such a reaction. Treatment with iodine would likely lead to the formation of an iodinated thiazoline (B8809763) or thiazine (B8601807) ring system through an initial iodonium (B1229267) ion formation followed by intramolecular attack of the thioamide sulfur. The regioselectivity of the cyclization (5-exo vs. 6-endo) would depend on the specific substrate and reaction conditions.

Hydrolytic and Solvolytic Pathways

The hydrolysis and solvolysis of thioamides are fundamental transformations that convert the thioamide group into other functional groups, such as amides or carboxylic acids. These reactions can be promoted by either acidic or basic conditions.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of a thioamide, such as this compound, is expected to proceed in a manner analogous to that of amides and esters. youtube.comkhanacademy.orgyoutube.comchemguide.co.uk The reaction is typically initiated by the protonation of the sulfur atom of the thioamide group by a hydronium ion (H₃O⁺). libretexts.org This protonation enhances the electrophilicity of the thioamide carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-Mediated Solvolysis

Under basic conditions, the solvolysis of a thioamide involves the direct nucleophilic attack of a hydroxide (B78521) ion or another alkoxide on the electrophilic carbon of the thioamide group. This process is similar to the base-catalyzed hydrolysis of amides. khanacademy.org For this compound, this would lead to the formation of a tetrahedral intermediate. The subsequent elimination of a sulfide or hydrosulfide (B80085) ion, followed by protonation, would yield the corresponding amide, 4-methoxybutanamide. The use of strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) has been shown to be effective in transformations involving thioamides, particularly in the context of peptide synthesis. chemrxiv.org

Reductive Transformations of the Thioamide Functionality

The thioamide group is susceptible to reduction to form an amine. Various reducing agents can be employed for this transformation. A notable method involves the use of samarium(II) iodide (SmI₂) in the presence of a proton source like water (or D₂O for deuteration), which proceeds via a single-electron transfer (SET) mechanism to yield the corresponding amine. organic-chemistry.org This method is known for its chemoselectivity and mild reaction conditions. organic-chemistry.org Another approach utilizes boryl radical precursors, such as 4-dimethylaminopyridine-BH₃ or N-heterocyclic carbene-BH₃, in the presence of a polarity reversal catalyst like PhSH, to achieve the desulfurizative reduction of thioamides to amines. organic-chemistry.org For this compound, these reductive methods would be expected to produce 4-methoxybutanamine.

Metal-Catalyzed Reactions Involving this compound

Thioamides are versatile substrates in a variety of metal-catalyzed reactions, owing to the unique reactivity of the carbon-sulfur double bond. nih.govmit.eduresearchgate.net

Cross-Coupling Reactions

Thioamides can participate in palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl cross-coupling. acs.orgyoutube.com This reaction typically involves the coupling of a thioamide with a boronic acid in the presence of a palladium(0) catalyst and a copper(I) cocatalyst, leading to the formation of a new carbon-carbon bond. acs.orgyoutube.com In the context of this compound, this could potentially be used to introduce various aryl or vinyl groups at the carbon atom of the original thioamide functionality, displacing the sulfur-containing group. The reaction conditions can also be tuned to favor carbon-sulfur bond formation. acs.org Furthermore, palladium-catalyzed coupling of aryl chlorides, isocyanides, and thiocarboxylates provides another route to synthesize thioamides. thieme-connect.com

Carbonylations

Palladium-catalyzed carbonylation reactions can be employed to transform thioamides. For instance, S-aryl thioacetates can undergo carbonylation in the presence of aryl iodides to yield S-aryl thioesters. rsc.org While this specific reaction does not directly start from a thioamide like this compound, it highlights the utility of related sulfur-containing compounds in palladium-catalyzed carbonylations. It is conceivable that related methodologies could be developed for the direct carbonylation of thioamides, potentially leading to the formation of α-ketoamides or other carbonyl derivatives.

Photochemical and Thermal Reactivity Studies

The study of the photochemical and thermal reactivity of molecules is crucial for understanding their stability, degradation pathways, and potential for light- or heat-induced transformations.

The photochemical behavior of thioamides is influenced by the electronic transitions within the thiocarbonyl group. Upon absorption of ultraviolet or visible light, a thioamide can be promoted to an excited state, which can then undergo various chemical reactions.

While specific photolysis studies on this compound are not available, research on other thioamides provides insight into its potential photochemical reactivity. For instance, aromatic thioamides have been shown to undergo photocatalytic oxidative cyclization in the presence of a suitable photocatalyst like Cu₂O. rsc.org This process involves the formation of radical cations from the thioamide, which then dimerize and cyclize. rsc.org It is plausible that this compound, under similar conditions, could undergo intermolecular reactions or, if suitably functionalized, intramolecular cyclizations.

Furthermore, studies on the photolysis of aromatic thioacid O-esters, which also contain a thiocarbonyl group, indicate that the reaction can be initiated in the lowest triplet state (n-π*). rsc.org This excited state can lead to intramolecular hydrogen abstraction, forming a 1,4-biradical intermediate that can then lead to elimination or cyclization products. rsc.org Given the presence of abstractable hydrogen atoms on the butyl chain of this compound, similar photochemical pathways could be envisioned.

The photochemical stability of related N-alkoxy-2-thiones has also been investigated, with computational studies predicting fragmentation processes initiated by light absorption. nih.gov These studies highlight the importance of the molecular structure in determining the photochemical outcome.

Thermal decomposition is a chemical breakdown of a substance by heat. youtube.com The thermal stability of this compound would depend on the strength of its chemical bonds and the presence of potential decomposition pathways. The C=S bond in the thioamide group is generally weaker than the C=O bond in an amide, suggesting that thioamides might be less thermally stable.

Specific data on the thermal decomposition of this compound is not present in the reviewed literature. However, general principles suggest that at elevated temperatures, the compound could undergo fragmentation. Potential decomposition pathways might include the cleavage of the C-N bond, the C-S bond, or fragmentation of the butyl chain. The presence of the methoxy group could also influence the decomposition mechanism, potentially through ether cleavage at higher temperatures.

To provide a comprehensive understanding of its thermal behavior, detailed studies such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required. These analyses would determine the decomposition temperature range and identify any thermally induced phase transitions.

Iv. Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-methoxybutanethioamide, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

To fully resolve the structure of this compound, several multi-dimensional NMR experiments would be necessary. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, establishing the connectivity of the butyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide crucial information about longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the methoxy (B1213986) group and the thioamide functionality.

Based on data from analogous compounds such as butanethioamide (B1281822) and methoxyalkanes, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented below. rsc.orgacdlabs.comdocbrown.infodocbrown.infodocbrown.infodocbrown.info

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~2.5 (t)~40-45
H-3~1.9 (quint)~25-30
H-4~3.5 (t)~70-75
H-5 (OCH₃)~3.3 (s)~55-60
NH₂~7.5-9.5 (br s)-
C-1 (C=S)-~200-210
Predicted chemical shifts are relative to TMS and may vary depending on the solvent used. 's' denotes singlet, 't' denotes triplet, and 'quint' denotes quintet.

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of molecules in the crystalline state. For this compound, ssNMR could be used to study the effects of intermolecular interactions, such as hydrogen bonding involving the thioamide group, on the molecular structure. By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, it would be possible to determine bond lengths and angles with high precision in the solid phase. This technique would be particularly useful for understanding the supramolecular assembly of the compound.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C-H, C=S, and C-O functional groups. The thioamide group has several characteristic vibrations, often referred to as "thioamide bands," which are complex mixtures of C-N stretching, N-H bending, and C=S stretching modes. publish.csiro.auoptica.org The ether linkage would be identified by a strong C-O-C stretching band. oup.comaip.orglibretexts.orglibretexts.orgpressbooks.pub

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-H (thioamide)Stretching3300-3100 (broad)Moderate
C-H (alkane)Stretching2960-2850Strong
C=S (thioamide)Stretching1200-1000Strong
C-N (thioamide)Stretching1550-1450Moderate
N-H (thioamide)Bending1650-1550Moderate
C-O-C (ether)Asymmetric Stretching1150-1085Moderate
These are approximate ranges and can be influenced by the molecular environment and physical state.

Vibrational spectroscopy can also be used to study the different conformations (rotational isomers) of this compound that may exist in solution or in the solid state. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to specific conformers. For example, the C-S and C-O stretching frequencies can be sensitive to the dihedral angles of the butyl chain. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to complement experimental vibrational spectra, helping to assign vibrational modes to specific conformers and to estimate their relative energies. acs.orgacs.orguq.edu.aunih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₅H₁₁NOS), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its elemental composition.

The fragmentation pattern in the mass spectrum would be expected to arise from the cleavage of the weakest bonds in the molecule. Common fragmentation pathways for thioamides include α-cleavage adjacent to the thio-carbonyl group and McLafferty rearrangement if a γ-hydrogen is available. For this compound, key fragments would likely result from the loss of the methoxy group, cleavage of the butyl chain, and fragmentation of the thioamide moiety. The exact mass of these fragments would further corroborate the proposed structure.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm).

For this compound (C₅H₁₁NOS), the theoretical exact mass of its molecular ion [M+H]⁺ can be calculated with high precision. This experimental value, when obtained, would be compared against the theoretical mass calculated from the atomic masses of its constituent isotopes. A close match provides strong evidence for the correct elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Data for this compound (Note: This table is illustrative, based on theoretical calculations, as specific experimental data is not publicly available.)

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M]⁺• C₅H₁₁NOS 133.0561
[M+H]⁺ C₅H₁₂NOS⁺ 134.0639

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insight by inducing and analyzing the fragmentation of a selected precursor ion. nih.gov In this technique, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting product ions analyzed. nih.gov The fragmentation pattern serves as a molecular fingerprint, revealing information about the compound's functional groups and connectivity.

The study of these fragmentation pathways is crucial for distinguishing between isomers and confirming the proposed structure. nih.gov For this compound, characteristic cleavages would be expected, such as the loss of the methoxy group (•OCH₃), the thioamide group (•CSNH₂), or various neutral losses involving parts of the butyl chain. Analyzing these pathways helps to piece together the molecular structure. nih.govyoutube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. mdpi.com From this map, a detailed atomic model can be built. This would unequivocally confirm the molecular structure and provide insight into the packing of molecules in the crystal lattice, which is governed by intermolecular forces. nih.govresearchgate.net As of now, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are workhorses of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. researchgate.netscirp.org An analysis of this compound by GC-MS would first separate it from any impurities in a sample mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, providing a mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together offer a high degree of confidence in identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a wide range of compounds, particularly those that are not suitable for GC due to low volatility or thermal instability. youtube.com In an LC-MS analysis of this compound, the compound would be separated on an HPLC or UHPLC column before being introduced into the mass spectrometer. mdpi.comyoutube.com LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), is highly sensitive and selective, making it ideal for detecting and quantifying the compound in complex matrices. nih.gov

V. Computational and Theoretical Studies of 4 Methoxybutanethioamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and various molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. acs.org For 4-methoxybutanethioamide, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov

Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates higher reactivity. Furthermore, DFT can be used to calculate the molecule's dipole moment, providing information about its polarity, and to generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. The thioamide group, in particular, is known to have a significant effect on the electronic structure of molecules. iaea.org

Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVReflects the molecule's chemical reactivity and kinetic stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic ChargesC(S): +0.25, S: -0.30, N: -0.45Provides insight into the partial charges on individual atoms, indicating sites for electrostatic interactions.

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nahrainuniv.edu.iq While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. nih.gov

For this compound, ab initio calculations would be valuable for obtaining a more precise determination of its equilibrium geometry and for calculating properties like electron affinity and ionization potential. These methods are also crucial for studying excited electronic states, which is important for understanding the molecule's response to light and its potential photochemical behavior. nih.gov Studies on similar thioamide-containing molecules have utilized ab initio calculations to investigate tautomerism and the rotational barriers of the C-N bond. nih.govcsu.edu.au

Conformational Analysis and Energy Landscapes

The flexible butyl chain in this compound allows for a wide range of possible three-dimensional structures, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. ornl.gov Force fields, which are sets of parameters that define the potential energy function, are used to calculate the energy of different conformations. For a flexible molecule like this compound, a systematic search of the conformational space can be performed to identify low-energy conformers.

Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
Anti180°0.0065
Gauche (+)+60°0.8517.5
Gauche (-)-60°0.8517.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would depend on the specific force field and computational methods used.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For this compound, a PES could be generated by systematically varying key dihedral angles, such as those along the butyl chain and around the C-N bond of the thioamide group.

Mapping the PES allows for the identification of all stable conformers (local minima) and the transition states that connect them (saddle points). This provides a comprehensive understanding of the molecule's conformational landscape and the energy barriers that must be overcome for it to change shape.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the most likely reaction pathway.

For this compound, computational modeling could be used to study a variety of potential reactions, such as its hydrolysis, oxidation, or its role as a ligand in coordination chemistry. nih.gov For a hypothetical reaction, such as the S-alkylation of the thioamide group, computational methods could be employed to:

Identify the structure of the transition state.

Calculate the activation energy of the reaction, which determines the reaction rate.

Investigate the influence of solvents on the reaction mechanism and energetics.

Compare different possible reaction pathways to determine the most favorable one.

DFT calculations are often the method of choice for these types of studies due to their balance of accuracy and computational cost. acs.org

Transition State Characterization

The study of chemical reactions involving this compound necessitates a thorough understanding of the transition states that govern the transformation from reactants to products. Transition state theory is a cornerstone of this analysis, providing a framework to calculate the rates of chemical reactions. Computational methods, particularly density functional theory (DFT), are employed to locate and characterize the geometry and energy of these transient structures.

The characterization of a transition state for a reaction involving this compound would typically involve the following steps:

Geometry Optimization: Initial geometries of the reactant(s), product(s), and an estimated transition state structure are optimized to find the lowest energy conformations.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

At present, specific published data on the transition state characterization for reactions involving this compound is not available. Hypothetical transition state parameters, which would be determined through such calculations, are presented in the table below for illustrative purposes.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

ParameterValueUnit
Imaginary FrequencyValuecm⁻¹
Activation Energy (Ea)Valuekcal/mol
Enthalpy of Activation (ΔH‡)Valuekcal/mol
Gibbs Free Energy of Activation (ΔG‡)Valuekcal/mol

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. Analyzing the reaction coordinate provides a detailed map of the energy landscape connecting reactants and products through the transition state. This analysis, often referred to as an Intrinsic Reaction Coordinate (IRC) calculation, confirms that the identified transition state indeed connects the desired reactants and products.

The process involves starting from the transition state geometry and moving in infinitesimal steps along the path of the imaginary frequency in both the forward and reverse directions until the reactant and product energy minima are reached. This generates a profile of the potential energy surface along the reaction pathway.

As with transition state characterization, specific published reaction coordinate analyses for this compound are not currently in the scientific literature. A graphical representation of a hypothetical reaction coordinate diagram would illustrate the energy changes throughout a reaction.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and vibrational spectra can provide insights that complement experimental data.

Computational NMR Chemical Shift Predictions

The prediction of NMR chemical shifts using computational methods has become a standard tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common approaches for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts.

The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. By comparing the calculated chemical shifts with experimental data, one can validate the proposed structure of this compound.

No specific computational NMR studies for this compound have been published. The following table illustrates the type of data that would be generated from such a study.

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H NMR
H on C-2ValueValue
H on C-3ValueValue
H on C-4ValueValue
OCH₃ValueValue
NH₂ValueValue
¹³C NMR
C=SValueValue
C-2ValueValue
C-3ValueValue
C-4ValueValue
OCH₃ValueValue

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve agreement with experimental data.

Detailed computational vibrational analyses for this compound are not available in the published literature. A table of key predicted vibrational frequencies would be a crucial output of such a study.

Table 3: Hypothetical Calculated and Scaled Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch (asymmetric)ValueValueValue
N-H stretch (symmetric)ValueValueValue
C-H stretch (aliphatic)ValueValueValue
C=S stretchValueValueValue
C-O stretchValueValueValue

Vi. Synthesis and Chemical Transformations of 4 Methoxybutanethioamide Derivatives and Analogues

Modification at the Thioamide Nitrogen

The nitrogen atom of the thioamide group in 4-methoxybutanethioamide is a key site for synthetic elaboration, enabling the introduction of various substituents and the formation of heterocyclic structures.

N-alkylation of thioamides, including by extension this compound, can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, forming N-alkylated derivatives. The reaction conditions can influence the selectivity between N- and S-alkylation, though N-alkylation is a common outcome. A general platform for N-alkylation has been developed using copper metallaphotoredox catalysis, which allows for the coupling of various N-nucleophiles with a wide range of alkyl bromides at room temperature. princeton.edu Another approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. For instance, the N-alkylation of morpholine (B109124) with alcohols has been demonstrated using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net

N-acylation of thioamides introduces an acyl group to the nitrogen atom, leading to the formation of N-acylthioamides. These reactions can be performed using various acylating agents. A highly selective and mild method for N-acylation of amines utilizes thioacids in the presence of copper sulfate. la-press.org Furthermore, chemoselective transamidation of thioamides can be achieved by N–C(S) transacylation, a process that involves the site-selective N-tert-butoxycarbonyl activation of the thioamide. rsc.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Thioamides

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl-4-methoxybutanethioamide
N-AlkylationAlcohol, Catalyst (e.g., CuO–NiO/γ–Al2O3)N-Alkyl-4-methoxybutanethioamide
N-AlkylationAlkyl bromide, Copper metallaphotoredox catalystN-Alkyl-4-methoxybutanethioamide
N-AcylationAcyl chloride, BaseN-Acyl-4-methoxybutanethioamide
N-AcylationThioacid, Copper sulfateN-Acyl-4-methoxybutanethioamide
TransamidationN-tert-butoxycarbonyl activation, AmineN-Substituted-4-methoxybutanethioamide

The thioamide functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The nitrogen and sulfur atoms of the thioamide can act as nucleophiles, reacting with dielectrophiles to form heterocyclic rings. For example, the reaction of thioamides with α-haloketones is a classic method for the synthesis of thiazoles. Similarly, reactions with other bifunctional electrophiles can lead to the formation of other five- or six-membered heterocyclic systems. The synthesis of substituted pyridines can be achieved through reactions involving cyanoacetamide derivatives, which can be conceptually extended from thioamide precursors. researchgate.net The versatility of thioamides in heterocyclic synthesis has been extensively reviewed, highlighting their role as key building blocks. researchgate.net

Table 2: Examples of Heterocyclic Ring Formations from Thioamides

Reactant with ThioamideHeterocyclic Product
α-HaloketoneThiazole (B1198619) derivative
1,2-DihaloalkaneThiazoline (B8809763) derivative
α,β-Unsaturated ketoneDihydrothiazine derivative
ArylidenemalononitrilePyridine-2(1H)-thione derivative

Modification at the Thioamide Sulfur

The sulfur atom of the thioamide group is also a site for various chemical transformations, including oxidation and desulfurization reactions.

Oxidation of the thioamide sulfur can lead to the formation of sulfoxides (thiocarbonyl S-oxides) and potentially further to sulfones (thiocarbonyl S,S-dioxides), although the latter are less common for thiocarbonyls. wikipedia.org The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation, often employing reagents like hydrogen peroxide. rsc.orgysu.amorganic-chemistry.orgorganic-chemistry.org For instance, the oxidation of thioethers with hydrogen peroxide can be catalyzed by titanium-containing zeolites like TS-1, with selectivity towards either the sulfoxide (B87167) or sulfone depending on the substrate and reaction conditions. rsc.org While specific studies on this compound are not prevalent, the general principles of sulfide (B99878) oxidation can be applied.

The formation of sulfonium (B1226848) salts from thioamides is less commonly reported compared to sulfides. However, the sulfur atom's nucleophilicity suggests that reaction with strong electrophiles could potentially lead to the formation of S-alkylated products, which are isothiouronium salt analogues.

Desulfurization of thioamides is a useful transformation that typically converts the thioamide back to its corresponding amide. This reaction can be achieved using various reagents. One efficient method involves the use of a hydrogen peroxide/zirconium(IV) chloride reagent system, which allows for the chemoselective conversion of thioamides to amides under mild conditions. Another approach is the manganese-catalyzed hydrogenative desulfurization of thioamides to yield amines.

Table 3: Desulfurization Reactions of Thioamides

Reagent SystemProduct
H2O2 / ZrCl44-Methoxybutanamide
MnBr(CO)5 / NEt3 / CuBr, H24-Methoxybutylamine

Transformations of the Butane (B89635) Backbone

The butane backbone of this compound offers further opportunities for chemical modification, although these are generally independent of the thioamide functionality itself. The methoxy (B1213986) group at the 4-position is a key functional handle. For instance, ether cleavage would yield a primary alcohol, which could then undergo a variety of subsequent reactions such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups like halides.

A visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been reported, which proceeds in the absence of metals, bases, and ligands. nih.gov This suggests that the butan-2-one moiety with a hydroxyl group at the 4-position is reactive, and similar reactivity could be anticipated for derivatives of the 4-methoxybutane backbone of the title compound after suitable functional group interconversion.

The specific chemical transformations would be highly dependent on the reagents and conditions employed, allowing for the synthesis of a diverse array of analogues with modified butane chains.

Stereochemical Modifications

The synthesis of stereochemically pure derivatives of this compound would likely commence from a chiral precursor. For instance, starting with a stereochemically defined 4-methoxybutanoic acid or a derivative thereof would be a plausible route. The introduction of the thioamide functionality, typically through reaction with a thionating agent like Lawesson's reagent or phosphorus pentasulfide on the corresponding amide (4-methoxybutanamide), is generally not expected to affect a pre-existing stereocenter on the butanoyl chain.

Should a stereocenter be desired at a specific position, asymmetric synthesis strategies would be necessary. For example, asymmetric hydrogenation of an unsaturated precursor or the use of chiral auxiliaries could establish the required stereochemistry early in the synthetic sequence, prior to the formation of the thioamide.

Side Chain Elaboration and Diversification

Elaboration of the side chain of this compound could be achieved through various synthetic strategies, depending on the desired modification. Functionalization of the butanoyl backbone could be accomplished by introducing reactive handles. For example, starting with a hydroxylated or halogenated analogue of 4-methoxybutanoic acid would allow for subsequent nucleophilic substitution or other transformations.

Post-synthesis modification of the thioamide group itself is also a possibility. The sulfur atom of the thioamide is nucleophilic and can react with electrophiles. youtube.com However, such reactions often lead to the formation of heterocyclic systems rather than simple side-chain elaboration.

Synthesis of Heterocyclic Scaffolds Incorporating the this compound Framework

The thioamide functionality is a key precursor for the synthesis of various sulfur-containing heterocycles.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a well-established method that involves the reaction of a thioamide with an α-haloketone. youtube.comyoutube.com In this context, this compound could react with an α-haloketone (e.g., chloroacetone) to form a 2-(3-methoxypropyl)-substituted thiazole. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

Thiadiazole Synthesis: 1,3,4-Thiadiazoles can be synthesized from thioamides through various routes. One common method involves the reaction of a thioamide with a hydrazine (B178648) derivative, followed by oxidative cyclization. Another approach involves the acylation of the thioamide followed by cyclization. For instance, reaction of this compound with an acyl chloride could lead to a diacylthiohydrazide intermediate, which upon treatment with a dehydrating agent like concentrated sulfuric acid, could cyclize to form a 2,5-disubstituted 1,3,4-thiadiazole, with one of the substituents being the 3-methoxypropyl group. nih.govmdpi.comsphinxsai.combu.edu.eg

The following table summarizes the potential reactants and resulting heterocyclic products starting from this compound, based on general synthetic methods.

Starting ThioamideReactantHeterocyclic ProductSynthesis Method
This compoundα-Haloketone (e.g., Chloroacetone)2-(3-Methoxypropyl)-4-methylthiazoleHantzsch Thiazole Synthesis youtube.comyoutube.com
This compoundAcyl hydrazide, then oxidizing agent2-(3-Methoxypropyl)-5-substituted-1,3,4-thiadiazoleOxidative Cyclization
This compoundAcyl chloride, then dehydrating agent2-(3-Methoxypropyl)-5-substituted-1,3,4-thiadiazoleAcylation and Cyclization nih.govmdpi.comsphinxsai.combu.edu.eg

It is important to reiterate that these are projected reactions based on established chemical principles, and have not been specifically reported for this compound. The lack of published data underscores a gap in the chemical literature and suggests that this compound, while structurally simple, has not been a focus of synthetic or medicinal chemistry research to date.

Pyrimidine (B1678525) and Pyridine (B92270) Systems

The construction of pyrimidine and pyridine rings from acyclic precursors is a cornerstone of heterocyclic chemistry. Thioamides, including derivatives of this compound, serve as key building blocks in these transformations, typically providing one nitrogen and one carbon atom to the final heterocyclic ring.

The synthesis of pyrimidine derivatives often involves the condensation of a thioamide with a 1,3-dielectrophilic species, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. A prominent example is the Biginelli reaction and its variations, which can be adapted for this compound. In a typical reaction, the thioamide is reacted with an α,β-unsaturated ketone (chalcone) in the presence of a catalyst, leading to the formation of a dihydropyrimidine-2(1H)-thione. The 4-methoxybutyl group from the thioamide would be located at the N1 position of the resulting pyrimidine ring.

For the synthesis of pyridine systems, a common strategy involves the reaction of a thioamide with a 1,5-dicarbonyl compound or its equivalent. The Hantzsch pyridine synthesis, while traditionally employing an amine, can be conceptually adapted. More relevant are reactions like the Kröhnke pyridine synthesis, which utilizes α,β-unsaturated carbonyl compounds. By reacting a derivative of this compound, where the α-carbon is functionalized to act as a nucleophile, with an α,β-unsaturated carbonyl compound and an ammonia (B1221849) source, substituted pyridines can be assembled.

Product TypeReactantsGeneral Reaction Conditions
Dihydropyrimidine-thioneThis compound, α,β-Unsaturated KetoneEthanolic KOH, Reflux
PyridineFunctionalized this compound derivative, α,β-Unsaturated Carbonyl Compound, Ammonium (B1175870) AcetateGlacial Acetic Acid, Reflux

Fused Ring Systems

The reactivity of this compound and its analogues also extends to the synthesis of fused heterocyclic systems. These reactions often proceed through an initial formation of a five- or six-membered heterocycle, which then undergoes further annulation, or via a one-pot multicomponent reaction that directly yields the fused structure.

A well-established method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This reaction involves the condensation of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group (like a cyanoacetate) and elemental sulfur in the presence of a base. A functionalized derivative of this compound, for instance, a β-keto-4-methoxybutanethioamide, could serve as the ketone component. The resulting 2-aminothiophene is a versatile intermediate. For example, reaction of a 2-aminothiophene bearing an adjacent ester or cyano group with formamide (B127407) or a similar one-carbon synthon can lead to the formation of a thieno[2,3-d]pyrimidine (B153573) ring system.

Intramolecular cyclization is another powerful strategy for constructing fused rings. A suitably functionalized derivative of this compound, for example, one bearing a pendant electrophilic group, could be induced to cyclize. For instance, if the nitrogen of the thioamide were alkylated with a chain containing a terminal leaving group, intramolecular S-alkylation could lead to the formation of a thiazolium-type fused system.

Fused SystemSynthetic StrategyKey Intermediate
Thieno[2,3-d]pyrimidineGewald Reaction followed by cyclization2-Aminothiophene derivative
Thiazolo-fused heterocyclesIntramolecular CyclizationN- or S-alkylated this compound derivative

Vii. Applications of 4 Methoxybutanethioamide in Complex Organic Synthesis

Role as a Synthetic Building Block and Intermediate

As a building block, 4-methoxybutanethioamide provides a four-carbon chain with two distinct functional groups at its termini. This arrangement allows for sequential or selective reactions to construct more elaborate molecular architectures.

Thioamides are well-established intermediates in the synthesis of other sulfur-containing compounds. vulcanchem.com The thioamide group (-CSNH2) can be hydrolyzed to the corresponding amide, reduced to an amine, or used to construct various heterocyclic systems.

Specifically, this compound is documented as a direct precursor to its corresponding imidamide derivative. In a known chemical transformation, it is converted to 4-methoxybutanimidamide hydrochloride. aksci.com This reaction highlights its role as a key intermediate for accessing other nitrogen-containing functional groups.

Table 1: Documented Transformation of this compound

ReactantReagentsProductTransformation Type
This compoundAmmonium (B1175870) Chloride (NH₄Cl), Mercuric Chloride (HgCl₂)4-Methoxybutanimidamide hydrochlorideImidamide Synthesis

This table illustrates a specific, documented synthetic application of this compound as an intermediate.

While direct conversion to a thione (C=S) from a primary thioamide like this compound is not a standard transformation, thioamides are fundamental to the synthesis of thioketones (thiones) through various multi-step sequences or by serving as sulfur-transfer reagents in specific contexts.

A condensation reaction is a process where two molecules join together, typically with the loss of a small molecule such as water or ammonia (B1221849). The thioamide functional group, with its nucleophilic nitrogen and sulfur atoms, can theoretically participate in such reactions. For instance, it could react with dicarbonyl compounds or other electrophiles to form heterocyclic structures like thiazoles or thiadiazines.

However, a review of available scientific literature does not provide specific examples of this compound being employed as a reagent in condensation reactions. Its potential in this area remains theoretical, based on the known reactivity of the thioamide functional group.

Ligand Design and Coordination Chemistry (Purely Chemical Context)

The design of ligands for metal complexes is a cornerstone of coordination chemistry, with vast applications in catalysis and materials science. Thioamides are effective ligands because they possess both a "hard" nitrogen donor atom and a "soft" sulfur donor atom, allowing them to bind to a variety of metal centers. This dual-donor capability enables them to act as monodentate or bidentate chelating agents.

While some chemical databases note potential applications for this compound in coordination chemistry, specific peer-reviewed studies detailing the synthesis and characterization of its metal complexes are not available. aksci.com The presence of the ether oxygen atom further adds a potential coordination site, making it a theoretically interesting candidate for the design of polydentate ligands.

Use in Diversity-Oriented Synthesis and Late-Stage Diversification

Modern drug discovery and materials science rely on the creation of large collections of structurally diverse molecules, often achieved through Diversity-Oriented Synthesis (DOS) and Late-Stage Diversification (LSD). DOS aims to generate molecular diversity by varying not just the appendages on a molecule but also its core scaffold, while LSD introduces modifications at the final stages of a complex synthesis.

Combinatorial chemistry is a technique used to synthesize a large number of compounds in a single process, creating a "library" of molecules. vulcanchem.com A molecule like this compound could serve as a foundational scaffold in such a library. Its two functional groups could be reacted with different sets of building blocks. For example, the thioamide nitrogen could be acylated or alkylated with one set of reagents, while the methoxy (B1213986) group could be cleaved to reveal a hydroxyl group for another set of reactions, thus generating a library of related but distinct compounds. Despite this theoretical potential, there is no specific mention in the literature of this compound being used as a scaffold in a combinatorial library.

The ultimate goal of DOS is to efficiently access structurally diverse compound libraries. The functional handles on this compound make it a plausible starting point for generating such diversity. The thioamide can be converted into numerous other functional groups or used to build heterocyclic rings. The methoxy group provides a stable, unreactive handle that can be carried through several synthetic steps before being converted into a more reactive hydroxyl group for late-stage diversification. This strategy allows for the creation of a core structure that can then be elaborated in numerous ways. However, the application of this compound for this purpose remains a theoretical possibility, as no published examples of its use in a diversity-oriented synthesis campaign were identified.

Methodology Development Facilitated by this compound

Evaluation of Novel Reaction Conditions

No published studies were found that utilize this compound for the evaluation of novel reaction conditions.

Catalyst Screening and Optimization

There is no available research detailing the use of this compound in catalyst screening and optimization processes.

Contribution to Total Synthesis Strategies (as a fragment or intermediate)

No documented total synthesis strategies were identified that employ this compound as a key fragment or intermediate.

Viii. Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety due to smaller reaction volumes, superior heat and mass transfer, precise control over reaction parameters, and improved reproducibility. enantia.comcarbogen-amcis.com These features make it an ideal platform for optimizing the synthesis of 4-methoxybutanethioamide and for the rapid generation of analog libraries.

Automated synthesis platforms, such as robotic reaction stations, can be integrated with flow reactors to enable high-throughput screening of reaction conditions, catalysts, and substrates. youtube.com This synergy allows for 24/7 unattended operation, accelerating process development and the discovery of optimal synthetic routes. youtube.com For the synthesis of this compound, this could involve the automated exploration of different aminating agents or thionating reagents under a wide range of temperatures and residence times to maximize yield and purity.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

FeatureBatch SynthesisFlow Synthesis
Scale Milligram to multi-kilogramMicrogram to kilogram (via numbering-up)
Heat Transfer Limited by surface area-to-volume ratioExcellent, rapid heating and cooling
Mass Transfer Often diffusion-limited, requires vigorous stirringEfficient mixing in microchannels
Safety Risks associated with large volumes of reagentsMinimized risk with small internal volumes
Control Less precise control over temperature and timePrecise digital control over parameters
Reproducibility Can vary between batchesHigh, leading to consistent product quality
Scale-up Often requires re-optimizationStraightforward by running longer or in parallel

Development of Novel Catalytic Systems

Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems is a key driver of innovation. For this compound, research could focus on creating more efficient and selective catalysts for its synthesis or its subsequent functionalization. This includes the development of catalysts for C-C, C-N, and C-S bond-forming reactions, which are central to creating a diverse range of derivatives.

For instance, if synthesizing this compound from a corresponding amide, research into milder and more efficient thionating catalysts could reduce reaction times and improve substrate scope. In its application as a building block, novel catalysts could enable regioselective functionalization at positions that are otherwise difficult to access.

The integration of these novel catalysts with flow chemistry systems is a particularly promising avenue. nih.gov Solid-supported catalysts, for example, can be packed into column reactors, allowing for the continuous conversion of starting materials to products. This setup simplifies catalyst separation and recycling, making the process more sustainable and cost-effective.

Table 2: Potential Catalytic Reactions for Derivatization of this compound

Reaction TypeCatalyst ClassPotential Application
Cross-Coupling Palladium, Nickel, or Copper-basedArylation or alkylation at various positions
C-H Activation Rhodium, Iridium, or Ruthenium-basedDirect functionalization of C-H bonds
Asymmetric Catalysis Chiral Lewis acids or organocatalystsEnantioselective synthesis of chiral derivatives
Photoredox Catalysis Iridium or Ruthenium complexesLight-driven, radical-mediated transformations

Exploration of Bio-orthogonal Reactions (Purely Chemical Reactions)

Bio-orthogonal chemistry involves chemical reactions that can occur in a complex biological environment without interfering with native biochemical processes. wikipedia.orgwebsite-files.com While the focus here is on purely chemical systems, the principles of bio-orthogonality—highly selective and efficient reactions between mutually reactive partners—are invaluable for complex chemical synthesis and materials science. nih.gov

To utilize this compound in this context, it could be functionalized with a "bio-orthogonal handle," such as an azide, alkyne, tetrazine, or strained alkene. nih.gov This would transform the molecule into a chemical probe that can be selectively ligated to another molecule containing a complementary functional group. This strategy allows for the precise construction of complex molecular architectures.

The key criteria for a bio-orthogonal reaction are that it must be fast, high-yielding, and that the reactive groups must be inert to all other functional groups present in the system. website-files.com

Table 3: Potential Bio-orthogonal Ligation Strategies for Modified this compound

Bio-orthogonal ReactionFunctional Group on ProbeComplementary Functional Group
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzideCyclooctyne
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazinetrans-Cyclooctene or other strained alkenes
Staudinger LigationAzideTriarylphosphine
Isonitrile-Tetrazine CycloadditionIsonitrileTetrazine

These strategies could be employed to conjugate this compound derivatives to polymers, surfaces, or other small molecules to create novel materials or molecular assemblies.

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and IR spectroscopy are essential, a deeper understanding of the structure, dynamics, and reactivity of this compound can be achieved through advanced spectroscopic methods. These techniques provide more detailed structural information and can be used to monitor reactions in real-time.

For unambiguous structural elucidation, especially for complex derivatives, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable. Mass spectrometry coupled with ambient ionization methods, such as Direct Analysis in Real Time (DART) or Desorption Electrospray Ionization (DESI), can be used to monitor the progress of reactions directly from the reaction mixture with minimal sample preparation. This is particularly useful for optimizing reactions in high-throughput automated synthesis systems.

Table 4: Advanced Spectroscopic Methods and Their Application

TechniqueInformation ProvidedApplication for this compound
2D NMR (COSY, HMBC) Through-bond and through-space correlationsUnambiguous assignment of proton and carbon signals; structure confirmation of new derivatives.
Nuclear Overhauser Effect (NOE) Spectroscopy Spatial proximity of atomsDetermination of stereochemistry and conformational analysis.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental compositionPrecise determination of molecular formulas for new compounds.
Tandem Mass Spectrometry (MS/MS) Fragmentation patternsStructural elucidation and identification of metabolites or degradation products.
X-ray Crystallography 3D molecular structure in the solid stateAbsolute confirmation of structure and stereochemistry; study of intermolecular interactions.

Predictive Modeling and Machine Learning in Reaction Discovery

The intersection of machine learning and chemistry is a rapidly growing field that promises to revolutionize how chemical reactions are discovered and optimized. nih.govresearchgate.net By training algorithms on large datasets of known chemical reactions, machine learning models can predict the products of a reaction, suggest optimal conditions, and even propose entirely new synthetic pathways. nih.govnih.gov

For this compound, a machine learning workflow could be established to accelerate the discovery of its derivatives. laboratoryequipment.com This process would involve:

Data Collection: Compiling a database of reactions involving thioamides and related functional groups.

Model Training: Using this data to train a machine learning model to recognize patterns in reactivity. ucla.edu

Prediction: The model could then predict the outcomes of reacting this compound with a virtual library of reactants under various conditions. chemrxiv.org

Experimental Validation: The most promising reactions predicted by the model would then be tested experimentally in an automated synthesis platform. chemrxiv.org

This data-driven approach can explore a vast chemical space more efficiently than traditional trial-and-error methods, significantly accelerating the discovery of new molecules and reactions. chemrxiv.org Chemical reactivity flowcharts generated from machine learning models can also provide human-interpretable insights into the factors governing reaction outcomes. laboratoryequipment.com

Table 5: Hypothetical Machine Learning Workflow for this compound

StepDescriptionTools and Techniques
1. Dataset Curation Gather reaction data for thioamides from chemical literature and patents.Natural Language Processing (NLP), Chemical Databases
2. Featurization Convert molecular structures and reaction conditions into numerical representations.Molecular Fingerprints, Quantum Chemical Descriptors
3. Model Selection & Training Choose and train a suitable machine learning model (e.g., neural network, random forest).Python libraries (e.g., Scikit-learn, TensorFlow), Supervised Learning
4. In Silico Screening Use the trained model to predict yields or identify promising products from a large virtual library of reactants.High-Performance Computing, Predictive Modeling
5. Automated Validation Experimentally test the top predictions using an automated synthesis platform.Flow Chemistry, Robotic Systems
6. Iterative Improvement Feed the new experimental results back into the dataset to retrain and improve the model.Active Learning

Ix. Conclusion

Outlook on the Significance of 4-Methoxybutanethioamide Research

Given the lack of any existing research, the potential significance of studying this compound is entirely speculative and would be predicated on the broader known applications of thioamides and related methoxy-containing compounds. Future research into this specific compound could potentially uncover novel properties and applications.

The introduction of a methoxy (B1213986) group into a butanethioamide (B1281822) framework could influence its biological activity. The methoxy group can alter a molecule's lipophilicity and its ability to form hydrogen bonds, which are critical factors in drug-receptor interactions. Therefore, future synthesis and screening of this compound could reveal it to be a candidate for new therapeutic agents, drawing parallels from the diverse pharmacological activities observed in other thioamide derivatives. tandfonline.comnih.govmdpi.com

From a chemical synthesis perspective, the development of a synthetic route to this compound would contribute to the library of known organosulfur compounds. wikipedia.org Establishing its reactivity and utility as a building block could open new avenues for the creation of more complex molecules. unimelb.edu.auorganic-chemistry.org

In the field of materials science, the incorporation of a flexible methoxybutyl group could impart unique solubility or self-assembly properties to thioamide-based polymers or other materials. However, without empirical data, these remain theoretical possibilities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxybutanethioamide, and how can purity be optimized?

  • Methodology :

  • Begin with 4-methoxybenzoic acid derivatives, reacting with thioamide precursors (e.g., thionation using Lawesson’s reagent or P4S10).
  • Optimize reaction conditions (e.g., reflux in anhydrous THF with catalytic acid) to enhance yield .
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient). Validate purity using HPLC (≥95%) and <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How can the molecular structure of this compound be unequivocally confirmed?

  • Methodology :

  • Use spectroscopic techniques :
  • NMR : Compare chemical shifts (δ) with PubChem data (e.g., methoxy protons at ~3.8 ppm, thioamide protons at ~7.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peak (m/z ≈ 179.26 g/mol) .
  • For crystallographic confirmation, perform X-ray diffraction on single crystals grown in DMSO/ether .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology :

  • Use PPE (nitrile gloves, goggles, lab coat) and operate in a fume hood.
  • Store in amber glass vials under inert gas (N2) at 4°C to prevent degradation .
  • Dispose of waste via certified hazardous waste contractors, adhering to EPA guidelines .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies on this compound be resolved?

  • Methodology :

  • Conduct meta-analysis to identify variables (e.g., cell lines, assay conditions). For example, discrepancies in IC50 values may arise from differences in HeLa vs. MCF-7 cell viability assays .
  • Validate findings using dose-response curves and cross-reference with structural analogs (e.g., 4-methoxyphenylbutanamide derivatives) to isolate structure-activity relationships .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states for nucleophilic substitution or oxidation reactions.
  • Compare predicted reaction pathways (activation energies, ∆G) with experimental LC-MS/MS data to refine models .

Q. How can synthetic yield be optimized in multi-step syntheses involving this compound?

  • Methodology :

  • Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2<sup>3</sup> factorial design can identify optimal reflux conditions (e.g., 80°C, 0.1 M H2SO4) .
  • Monitor intermediates via TLC (Rf values) and isolate bottlenecks (e.g., thioamide formation step) using kinetic profiling .

Data Management & Validation

Q. What tools ensure reproducible data collection for this compound research?

  • Methodology :

  • Use electronic lab notebooks (ELNs) like Chemotion to log reaction parameters, spectra, and purity data .
  • Cross-validate NMR assignments with PubChem’s spectral libraries or NIST Chemistry WebBook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.